(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of benzisothiazolones. [] This compound has primarily been explored in the context of pharmaceutical research, particularly as a potential building block for drug discovery. [] Its enantiopure nature, specifically the (2S) configuration, makes it a valuable starting material for synthesizing chiral molecules. []
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid is a chemical compound with significant pharmacological properties. It is classified as a derivative of benzisothiazole and is known for its potential anti-inflammatory, analgesic, and antipyretic activities. The compound's molecular formula is , and it has a molecular weight of approximately 299.35 g/mol. The compound is categorized under organic acids due to the presence of the carboxylic acid functional group.
The synthesis of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1,2-benzisothiazole with appropriate phenylpropanoic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.
The structure of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid features a benzisothiazole moiety linked to a phenylpropanoic acid group.
The compound exhibits chirality at the second carbon atom, which is crucial for its biological activity.
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles.
These reactions can be utilized to modify the compound for enhanced pharmacological properties or to create derivatives for further study.
The mechanism of action for (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid primarily involves inhibition of inflammatory pathways.
These properties are essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid has several scientific applications:
Benzisothiazol-3(2H)-one represents a privileged heterocyclic scaffold in modern drug discovery due to its versatile pharmacological profile. This bicyclic system incorporates a fused benzene ring with a five-membered isothiazolone moiety, conferring unique electronic properties and robust metabolic stability. Derivatives of this core structure demonstrate broad-spectrum biological activities, including significant antifungal and antiviral properties [1] [3]. The inherent reactivity of the N-S bond within the isothiazolone ring enables diverse functionalization, particularly at the nitrogen position, facilitating the development of structurally complex derivatives. Recent advances highlight the scaffold's utility against challenging viral targets, positioning benzisothiazolones as critical pharmacophores for emerging antiviral agents. Their mechanism often involves targeted inhibition of essential viral enzymes, including proteases and helicases, which are indispensable for viral replication and maturation [1].
Hybrid molecular design represents a frontier in antiviral drug development, combining pharmacophores from distinct bioactive scaffolds to enhance potency and target selectivity. The strategic fusion of 1,2-benzisothiazol-3(2H)-one with 1,3,4-oxadiazole exemplifies this approach [1]. The 1,3,4-oxadiazole moiety serves as a planar, electron-rich heterocycle that functions as an effective bioisostere for ester and amide functionalities, thereby improving metabolic stability and membrane permeability [1]. This heterocyclic system also participates in critical dipole-dipole interactions and hydrogen bonding within enzyme active sites, enhancing target engagement.
Synthetically, benzisothiazolone-oxadiazole hybrids are constructed via a modular approach:
This synthetic versatility enables systematic exploration of structure-activity relationships (SAR) by varying substituents at both the benzisothiazolone nitrogen (R¹) and the oxadiazole C5 position (R²), allowing fine-tuning of steric, electronic, and hydrophobic properties.
Table 1: Structural Diversity and Protease Inhibition in Benzisothiazolone-Oxadiazole Hybrids
Compound | R¹ | R² | DENV2 % Inhibition (10 µM) | WNV % Inhibition (10 µM) |
---|---|---|---|---|
7f | Benzyl | Benzyl | 22.38 ± 0.87 | 20.54 ± 0.91 |
7g | Benzyl | p-Methoxybenzyl | 28.49 ± 1.82 | 24.23 ± 0.61 |
7h | Benzyl | m-Fluorophenyl | 39.03 ± 1.06 | 30.36 ± 0.84 |
7i | Benzyl | m-Chlorophenyl | 34.27 ± 2.07 | 29.01 ± 0.75 |
7j | Benzyl | p-Fluorophenyl | 60.34 ± 1.12 | 51.12 ± 1.47 |
Flaviviruses, including Dengue (DENV) and West Nile virus (WNV), pose significant global health burdens with limited therapeutic options. Their NS2B/NS3 serine protease has emerged as a prime target for antiviral development due to its essential role in viral polyprotein processing and maturation [1]. This heterodimeric protease features a shallow substrate-binding cleft with a catalytic triad (His51, Asp75, Ser135), presenting challenges for conventional small-molecule inhibition. Benzisothiazolone-oxadiazole hybrids address this limitation through a dual pharmacophore strategy: the benzisothiazolone moiety occupies the S1 binding pocket via hydrophobic and π-stacking interactions, while the oxadiazole ring engages catalytic residues through hydrogen bonding and dipole interactions [1].
The hybrid derivative (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid exemplifies this targeted design. Its molecular architecture incorporates:
This strategic integration yields compounds with low micromolar inhibition against flaviviral proteases. Notably, the structurally optimized hybrid 7n (closely related to the title compound) demonstrates competitive inhibition against DENV2 and WNV NS2B/NS3 proteases with IC₅₀ values of 3.75 ± 0.06 µM and 4.22 ± 0.07 µM, respectively [1]. Molecular modeling confirms that these hybrids adopt productive binding modes where the benzisothiazolone core anchors to the S1 subsite, the oxadiazole ring coordinates with the catalytic serine, and the phenylpropanoate extension occupies the S2/S3 hydrophobic regions. This binding paradigm validates the hybrid scaffold as a promising platform for hit-to-lead optimization campaigns targeting emerging flaviviruses.
Table 2: Chemical Characteristics of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid
Property | Value |
---|---|
Systematic Name | (2S)-2-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)-3-phenylpropanoic acid |
Synonyms | (S)-2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-3-phenylpropanoic acid; 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-α-(phenylmethyl)-, (αS)- |
CAS Registry | 1212403-91-2 |
Molecular Formula | C₁₆H₁₃NO₃S |
Molecular Weight | 299.34 g/mol |
Chemical Class | Benzisothiazolone-oxadiazole hybrid |
Key Structural Features | Chiral center (S-configuration), benzisothiazolone, phenylpropanoic acid |
Summary of Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: